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Dibutyltinbis(isooctyl 3-mercaptopropionate)

PVC thermal degradation organotin stabilizer performance heat stability testing

Dibutyltinbis(isooctyl 3-mercaptopropionate) (DBT(IOP)₂) is a dialkyltin(IV) mercaptoester belonging to the organotin stabilizer class. With molecular formula C₃₀H₆₀O₄S₂Sn and a molecular weight of 667.6 g/mol, it functions primarily as a heat stabilizer for halogenated polymers, especially polyvinyl chloride (PVC), and secondarily as a catalyst in urethane and esterification chemistries.

Molecular Formula C30H60O4S2Sn
Molecular Weight 667.6 g/mol
CAS No. 26761-46-6
Cat. No. B13754688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyltinbis(isooctyl 3-mercaptopropionate)
CAS26761-46-6
Molecular FormulaC30H60O4S2Sn
Molecular Weight667.6 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(SCCC(=O)OCC(C)(C)CC(C)C)SCCC(=O)OCC(C)(C)CC(C)C
InChIInChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-9(2)7-11(3,4)8-13-10(12)5-6-14;2*1-3-4-2;/h2*9,14H,5-8H2,1-4H3;2*1,3-4H2,2H3;/q;;;;+2/p-2
InChIKeyPSSJZBIVTOSSIU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyltinbis(isooctyl 3-mercaptopropionate) (CAS 26761-46-6) – A Dialkyltin Mercaptoester for PVC Thermal Stabilization and Catalysis


Dibutyltinbis(isooctyl 3-mercaptopropionate) (DBT(IOP)₂) is a dialkyltin(IV) mercaptoester belonging to the organotin stabilizer class [1]. With molecular formula C₃₀H₆₀O₄S₂Sn and a molecular weight of 667.6 g/mol, it functions primarily as a heat stabilizer for halogenated polymers, especially polyvinyl chloride (PVC), and secondarily as a catalyst in urethane and esterification chemistries [2]. Its structure features two butyl groups and two isooctyl 3-mercaptopropionate ligands coordinated through sulfur to the tin center.

Why Dibutyltinbis(isooctyl 3-mercaptopropionate) Cannot Be Assumed Interchangeable with Other Organotin Mercaptides


Organotin mercaptoesters are not a uniform class; even minor structural variations—such as the length of the mercaptoalkanoate chain (thioglycolate vs. mercaptopropionate) or the identity of the ester alkyl group (isooctyl vs. 2-ethylhexyl vs. lauryl)—profoundly alter ligand-exchange dynamics, compatibility with polymer matrices, and the critical ratio of initial color hold (early stability) to long-term heat stability [1]. In PVC stabilization, the mercaptopropionate ligand provides a distinct balance of HCl scavenging and allylic chlorine displacement kinetics compared to the more common thioglycolate analogs, directly affecting processability, transparency, and migration behavior [2]. Generic substitution without formulation adjustment therefore risks loss of processing window, color degradation, or compromised regulatory compliance for food-contact and medical applications.

Quantitative Differentiation Data for Dibutyltinbis(isooctyl 3-mercaptopropionate) Relative to Comparators


Extended Long-Term Heat Stability Versus Dibutyltin Bis(isooctyl thioglycolate) in Rigid PVC

In dynamic thermal stability trials at 190°C on rigid PVC formulations, dibutyltin bis(isooctyl 3-mercaptopropionate) (DBT(IOP)₂) extended the time to onset of dehydrochlorination and color development compared to the analogous thioglycolate, dibutyltin bis(isooctyl thioglycolate) (DBT(IOTG)) [1]. The mercaptopropionate-based stabilizer exhibited a longer long-term heat stability window, consistent with the reduced volatility and slower ligand depletion of the C3 mercaptoalkanoate chain relative to the C2 thioglycolate [1].

PVC thermal degradation organotin stabilizer performance heat stability testing

Superior Early Color Hold Relative to Dibutyltin Dilaurate in Flexible PVC

Dibutyltin mercaptopropionate derivatives, including DBT(IOP)₂, are recognized for delivering markedly better initial color (whiteness) in PVC than non-sulfur-containing dibutyltin carboxylates such as dibutyltin dilaurate (DBTDL) [1]. In comparative compounding studies, mercaptide-containing organotin stabilizers suppressed early yellowing at 180–200°C processing, whereas DBTDL allowed noticeable discoloration within the first 5–10 minutes of heat history [1].

early color stability PVC organotin stabilizer dibutyltin dilaurate comparison

Lower Migration Potential Versus Lower Molecular Weight Mercaptide Analogs in Food-Contact Applications

The higher molecular weight (667.6 g/mol) and branched isooctyl ester structure of DBT(IOP)₂ confer lower volatility and reduced migration tendency compared to lower-molecular-weight organotin mercaptides such as dimethyltin bis(isooctyl thioglycolate) (MW ~ 527 g/mol) [1]. Extraction studies on PVC formulations stabilized with various organotin compounds have shown that migration into food simulants inversely correlates with molecular size and directly correlates with ester chain linearity [1].

migration resistance food-contact PVC organotin stabilizer migration

Catalytic Activity in Urethane Formation: Comparison with Dibutyltin Dilaurate (DBTDL)

Dibutyltin mercaptopropionates demonstrate appreciable catalytic activity in urethane-forming reactions, though generally lower than the industry standard dibutyltin dilaurate (DBTDL) [1]. In a model reaction between phenyl isocyanate and n-butanol at 25°C, dibutyltin mercaptoesters with sulfur-containing ligands exhibited second-order rate constants that were approximately 50–70% of DBTDL's activity [1]. This moderated activity can be advantageous in systems requiring longer pot life or more controlled cure profiles.

polyurethane catalysis organotin catalyst activity urethane reaction rate

Regulatory Clearance Profile: Dibutyltin vs. Octyltin Mercaptopropionate in Food-Contact PVC

Regulatory approvals for PVC stabilizers in food-contact applications differ sharply between alkyltin types: dioctyltin bis(isooctyl thioglycolate) has broad global approvals for food packaging and potable water bottles, whereas dibutyltin mercaptopropionate stabilizers have historically faced more restrictions and are not approved for direct food contact in many jurisdictions [1]. This regulatory landscape directly determines which applications a stabilizer can legally be used for, irrespective of technical performance.

food-contact approval organotin regulatory status PVC stabilizer regulation

Optimal Application Scenarios for Dibutyltinbis(isooctyl 3-mercaptopropionate) Based on Quantitative Evidence


Rigid PVC Pipe and Profile Extrusion Requiring Extended Heat Stability

In rigid PVC extrusion (pipes, window profiles), DBT(IOP)₂ is selected when formulations need a stabilizer that provides a longer thermal processing window than standard thioglycolate analogs, reducing the risk of polymer degradation and associated discoloration during extended residence times at 190–200°C. Its extended long-term stability, inferred from mercaptopropionate class behavior, makes it suitable for thick-walled extrusions where heat history is prolonged.

Transparent PVC Packaging (Non-Food-Contact) Demanding Excellent Early Color

For transparent blister packs, cosmetic containers, or stationery-grade films, DBT(IOP)₂ provides the superior early color hold characteristic of organotin mercaptides over carboxylate stabilizers like DBTDL. This ensures the final article maintains high clarity and low yellowness throughout the thermoforming process, enhancing visual quality without requiring additional optical brighteners.

Two-Component Polyurethane Adhesives with Controlled Open Time

In 2K PU adhesive formulations where DBTDL is too active (leading to short pot life), DBT(IOP)₂ may be selected for its moderated catalytic activity. This provides a longer working time for assembly, while still enabling full cure at elevated temperatures, making it useful in industrial lamination and large-area bonding operations.

PVC Plastisols for Rotational Molding Requiring Low Volatility Stabilizer

For rotational molding of PVC plastisols, the higher molecular weight and lower volatility of DBT(IOP)₂ compared to dimethyltin or monobutyltin mercaptides present a potential advantage in reducing stabilizer volatil loss and mold plate-out during long heating cycles. This can lead to fewer surface defects and easier mold cleaning.

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